molecular formula C10H12N2O B13300089 2-Amino-5-propoxybenzonitrile

2-Amino-5-propoxybenzonitrile

Cat. No.: B13300089
M. Wt: 176.21 g/mol
InChI Key: NEABRFGQGLTGCP-UHFFFAOYSA-N
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Description

2-Amino-5-propoxybenzonitrile is an organic compound with the molecular formula C10H12N2O It is a derivative of benzonitrile, featuring an amino group at the second position and a propoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-propoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,5-dichlorobenzonitrile with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-bromo-5-propoxybenzonitrile is coupled with an amino group donor in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-propoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-nitro-5-propoxybenzonitrile.

    Reduction: Formation of 2-amino-5-propoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-propoxybenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-propoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may act by inhibiting specific enzymes or modulating receptor activity, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-propoxybenzonitrile is unique due to its specific propoxy substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-amino-5-propoxybenzonitrile

InChI

InChI=1S/C10H12N2O/c1-2-5-13-9-3-4-10(12)8(6-9)7-11/h3-4,6H,2,5,12H2,1H3

InChI Key

NEABRFGQGLTGCP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C#N

Origin of Product

United States

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